ethyl 5-{2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-{2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Ethyl 5-{2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to cell signaling and receptor binding due to its indole core.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-{2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The indole core is known to bind to various receptors, influencing cell signaling pathways. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylate derivatives: These compounds share the indole core and have similar biological activities.
Piperazine derivatives: Compounds with a piperazine ring often exhibit similar pharmacological properties.
Hydroxyethyl derivatives: These compounds have similar functional groups and can undergo similar chemical reactions.
Uniqueness
Ethyl 5-{2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the indole core and the piperazine ring enhances its potential as a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C28H37N3O5 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
ethyl 5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate |
InChI |
InChI=1S/C28H37N3O5/c1-4-35-28(34)27-21(3)31(22-7-5-20(2)6-8-22)26-10-9-24(17-25(26)27)36-19-23(33)18-30-13-11-29(12-14-30)15-16-32/h5-10,17,23,32-33H,4,11-16,18-19H2,1-3H3 |
InChI Key |
GAOPGHYDLUUTBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCN(CC3)CCO)O)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.